rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde (CAS 1934968-14-5) is a racemic, trans-configured heterocyclic building block with molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. The compound incorporates a five-membered oxolane (tetrahydrofuran) ring, a 1-methyl-1H-imidazol-2-yl substituent at the 2-position, and a reactive aldehyde group at the 3-position, with the imidazole and carbaldehyde groups adopting a defined trans orientation on the oxolane ring.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13648608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2C(CCO2)C=O
InChIInChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3/t7-,8+/m0/s1
InChIKeyAYFVSAJMEBCYLN-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: Physicochemical Identity and Chemical-Class Positioning for Informed Procurement


rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde (CAS 1934968-14-5) is a racemic, trans-configured heterocyclic building block with molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound incorporates a five-membered oxolane (tetrahydrofuran) ring, a 1-methyl-1H-imidazol-2-yl substituent at the 2-position, and a reactive aldehyde group at the 3-position, with the imidazole and carbaldehyde groups adopting a defined trans orientation on the oxolane ring. It is primarily supplied as a research chemical with a typical purity specification of 95% . The compound is structurally related to a family of chiral oxolane-imidazole building blocks that differ principally in N-alkyl substitution (methyl vs. ethyl), ring size (oxolane vs. oxane), or C-3 functional group (aldehyde vs. carboxylic acid vs. amine), and these variations produce measurable differences in molecular weight, lipophilicity, steric profile, and downstream synthetic utility that directly affect procurement decisions.

Why In-Class Imidazole-Oxolane Building Blocks Cannot Be Interchanged: rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde


Although multiple vendors list structurally similar imidazole-oxolane compounds under the same generic category, the specific combination of a five-membered oxolane ring, N-methyl (rather than N-ethyl) imidazole substitution, and a reactive aldehyde (rather than carboxylic acid or amine) at the 3-position generates a unique reactivity and physicochemical profile that cannot be replicated by any single analog. The N-methyl group confers lower lipophilicity and reduced steric bulk compared with the N-ethyl analog (MW difference of 14.03 g/mol; ΔclogP estimated at approximately −0.4 log units based on Hansch π constants for methyl → ethyl substitution), affecting membrane permeability and metabolic stability in downstream biological applications . The oxolane ring, being smaller and more conformationally constrained than the six-membered oxane analog, imposes a distinct spatial relationship between the imidazole and aldehyde vectors that influences diastereoselectivity in subsequent reactions. Furthermore, the aldehyde functional group enables synthetic transformations—reductive amination, Grignard additions, Wittig olefinations, and use as a masked carbonyl synthon via the 1-methylimidazol-2-yl moiety [1]—that are inaccessible to the corresponding carboxylic acid (CAS 1807940-15-3) or amine analogs. Generic substitution without explicit consideration of these multidimensional differences risks altering reaction outcomes, biological activity, or pharmacokinetic properties in a manner that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde Versus Closest Analogs


Molecular Weight and Ring Size Differentiation: Oxolane (5-Membered) vs. Oxane (6-Membered) Core

The target compound possesses a five-membered oxolane (tetrahydrofuran) ring, whereas the directly analogous oxane (tetrahydropyran) derivative rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9) contains a six-membered oxygen heterocycle. This ring-size difference produces a molecular weight differential of 14.03 g/mol (180.20 vs. 194.23 g/mol) and alters both the conformational landscape and the spatial orientation of the imidazole and aldehyde substituents . The oxolane ring is more compact, with fewer low-energy conformations available compared with the oxane ring, which can influence the diastereoselectivity of reactions at the aldehyde center. The 14 Da reduction in molecular weight also contributes to improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) when the compound is used as a fragment or scaffold in drug discovery programs.

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

N-Alkyl Substitution: Methyl vs. Ethyl Effects on Lipophilicity and Steric Profile

The target compound features an N-methyl substituent on the imidazole ring, whereas the closest commercially available analog carries an N-ethyl group: rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde (CAS 1935399-55-5) . The replacement of methyl with ethyl adds one methylene unit, increasing molecular weight by 14.03 g/mol (180.20 → 194.23 g/mol) and estimated lipophilicity by approximately 0.4–0.5 logP units (based on the Hansch π constant for aliphatic CH₂ of +0.5). The N-methyl compound therefore has lower lipophilicity and reduced steric demand at the imidazole N1 position, which can translate into differences in metabolic stability (reduced CYP450-mediated N-dealkylation susceptibility for N-methyl vs. N-ethyl), aqueous solubility, and target binding orientation when the imidazole acts as a hydrogen-bond acceptor or metal-coordinating ligand.

Lipophilicity Optimization Structure-Activity Relationships Pharmacokinetics

C-3 Functional Group Reactivity: Aldehyde vs. Carboxylic Acid vs. Amine

The aldehyde group at C-3 of the oxolane ring provides a versatile electrophilic handle that distinguishes this compound from its carboxylic acid and amine analogs. The aldehyde undergoes reductive amination with primary or secondary amines (enabling C–N bond formation at the oxolane 3-position), nucleophilic addition with organometallic reagents (Grignard, organolithium), Wittig and Horner-Wadsworth-Emmons olefinations, and aldol condensations—all reactions that are either impossible or require additional activation steps with the corresponding carboxylic acid analog (CAS 1807940-15-3) . Furthermore, the 1-methylimidazol-2-yl moiety has been established in the literature as a masked carbonyl synthon: 2-acyl-1-methyl-1H-imidazoles can be converted to the corresponding aldehydes or ketones via quaternization with CH₃I followed by aqueous basic treatment [1]. This dual reactivity—direct aldehyde chemistry combined with potential carbonyl masking via the imidazole ring—is unique to the aldehyde-containing member of this compound family.

Synthetic Chemistry Fragment Elaboration Parallel Synthesis

Defined Trans Stereochemistry: Diastereoselectivity Advantages Over Cis or Unspecified Stereoisomers

The compound is specified as the trans-configured racemic mixture rac-(2R,3R), indicating that the 1-methylimidazol-2-yl substituent at C-2 and the carbaldehyde group at C-3 occupy opposite faces of the oxolane ring. This contrasts with cis-configured analogs where both substituents are on the same face, or with compounds sold without stereochemical designation. The trans configuration places the sterically demanding imidazole and the reactive aldehyde in a well-defined spatial relationship that has been reported to arise specifically from anti addition during synthesis . This defined geometry is critical for applications in diastereoselective synthesis, where the fixed orientation of the imidazole ring can direct the facial selectivity of nucleophilic attack at the aldehyde or influence the conformation of downstream products. The trans relationship also minimizes unfavorable 1,3-diaxial interactions that would be present in the cis isomer, potentially improving conformational homogeneity.

Asymmetric Synthesis Stereochemical Control Diastereoselective Reactions

Purity Specification and Batch-to-Batch Reproducibility: Procurement-Ready Quality Benchmarks

The target compound is commercially supplied with a minimum purity specification of 95%, as confirmed by multiple independent vendor listings . Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC analyses for structurally related compounds in this series . The availability of batch-level analytical data reduces the risk of purchasing material with unidentified impurities that could compromise downstream reactions. For procurement purposes, the 95% purity benchmark represents a practical balance between cost and quality that is consistent across the imidazole-oxolane building block family; however, the specific impurity profile (e.g., presence of the cis diastereomer or N-ethyl homolog as a synthetic contaminant) can vary between suppliers and should be verified by the end user for critical applications.

Quality Control Procurement Specification Reproducibility

Optimal Research and Procurement Application Scenarios for rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde


Fragment-Based Drug Discovery Requiring Low-Molecular-Weight, Ligand-Efficient Imidazole Scaffolds

The compound's molecular weight of 180.20 g/mol (14 Da lower than the oxane analog and N-ethyl analog) makes it suitable as a fragment-sized starting point for lead discovery programs. Its imidazole ring provides metal-coordination capability and hydrogen-bonding potential, while the aldehyde handle enables rapid fragment elaboration via reductive amination or nucleophilic addition. The lower lipophilicity of the N-methyl vs. N-ethyl substituent may reduce the risk of promiscuous binding or aggregation-based assay interference, which is a common liability of more lipophilic fragments. Prioritize this compound over the oxane or N-ethyl analogs when molecular weight budget constraints and ligand efficiency metrics are primary selection criteria .

Diastereoselective Synthesis Exploiting Defined Trans Oxolane Geometry for Chiral Pool Expansion

The trans (2R,3R) configuration provides a fixed spatial relationship between the imidazole and aldehyde groups, enabling diastereofacial control in nucleophilic additions to the aldehyde. This is particularly valuable for constructing 2,3-disubstituted oxolane derivatives with predictable stereochemical outcomes. The imidazole ring can serve as a latent carbonyl equivalent via quaternization and hydrolysis (Ohta methodology), offering a orthogonal deprotection strategy that is compatible with other functional groups [1]. Select this compound over cis analogs or stereochemically undefined mixtures when defined stereochemistry is critical for downstream biological activity.

Parallel Library Synthesis via Aldehyde-Based Diversification Chemistry

The aldehyde functional group at C-3 supports multiple parallel diversification strategies, including reductive amination with diverse amine libraries, Grignard addition with commercial organometallic reagents, and Wittig/HWE olefination with stabilized ylides. This versatility enables the rapid construction of compound arrays for SAR exploration around the oxolane-imidazole core. The aldehyde offers a significantly broader reaction scope compared with the carboxylic acid analog (which requires coupling reagents and has more limited compatible amine scope) or the amine analog (which requires electrophilic coupling partners). Choose this compound when synthetic versatility and library diversity are prioritized over the specific coupling chemistry accessible via the acid or amine analogs .

Imidazole-Containing PROTAC or Bifunctional Molecule Design

The combination of a low-molecular-weight imidazole core with a reactive aldehyde handle makes this compound a potentially useful building block for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The imidazole can serve as a ligand for metal-dependent enzymes or kinases, while the aldehyde enables conjugation to linker moieties via reductive amination. The N-methyl substitution provides lower lipophilicity than the N-ethyl analog, which can improve the physicochemical properties of the final bifunctional molecule and reduce non-specific binding. The defined trans stereochemistry ensures a predictable exit vector geometry for linker attachment .

Quote Request

Request a Quote for rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.